4-(azepan-1-ylsulfonyl)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Fluorescent Sensors for Metal Ions
Benzothiazole derivatives have been investigated for their potential as fluorescent sensors. One study focused on benzimidazole/benzothiazole-based azomethines, which showed significant absorption and emission spectral changes upon coordination with Al³⁺/Zn²⁺. These changes indicate the compounds' capability to detect these metal ions with good sensitivity and selectivity, suggesting potential applications in environmental monitoring and biochemical research (Suman et al., 2019).
Anticancer Activity
Another area of research involves the synthesis of benzothiazole derivatives for their anticancer properties. For instance, novel 4-thiazolidinones containing the benzothiazole moiety have been synthesized and evaluated for their anticancer activity. Some of these compounds exhibited significant activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).
Synthesis of Heterocycles
Benzothiazole derivatives are also pivotal in the synthesis of complex heterocycles, which have various applications in pharmaceuticals and materials science. For example, one study described carbanion-mediated regioselective routes to acridones and dibenzo[b,f]azepinones, showcasing the versatility of benzothiazole derivatives in organic synthesis (MacNeil et al., 2008).
Antibacterial and Anticancer Agents
Research has also focused on synthesizing benzoxepine-1,2,3-triazole hybrids, including benzothiazole derivatives, which have shown potential as antibacterial and anticancer agents. These compounds demonstrated particular effectiveness against Gram-negative bacteria and cytotoxicity against lung and colon cancer cell lines (Kuntala et al., 2015).
properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-27-22-15-12-18-8-4-5-9-21(18)23(22)32-25(27)26-24(29)19-10-13-20(14-11-19)33(30,31)28-16-6-2-3-7-17-28/h4-5,8-15H,2-3,6-7,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSDMKSBOIYJAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azepan-1-ylsulfonyl)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.